molecular formula CHK3O9S3 B15217743 Potassium methanetrisulfonate CAS No. 55110-91-3

Potassium methanetrisulfonate

Cat. No.: B15217743
CAS No.: 55110-91-3
M. Wt: 370.5 g/mol
InChI Key: ZJLINEHWVFBHDT-UHFFFAOYSA-K
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Description

Potassium methanetrisulfonate is a chemical compound that belongs to the family of sulfonic acids It is the potassium salt of methanetrisulfonic acid, which is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium methanetrisulfonate can be synthesized through the reaction of methanetrisulfonic acid with potassium hydroxide. The reaction typically involves dissolving methanetrisulfonic acid in water and then adding potassium hydroxide slowly while maintaining the temperature below 50°C. The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the neutralization of methanetrisulfonic acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or evaporation.

Chemical Reactions Analysis

Types of Reactions

Potassium methanetrisulfonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of sulfonate esters.

Scientific Research Applications

Potassium methanetrisulfonate has several scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions, such as Friedel-Crafts alkylation and acylation reactions.

    Biology: It can be used in biochemical assays and as a reagent in the synthesis of biologically active compounds.

    Industry: It is used in the production of fine chemicals, vitamins, and other industrial products.

Mechanism of Action

The mechanism by which potassium methanetrisulfonate exerts its effects is primarily through its strong acidic properties. It acts as a proton donor in catalytic reactions, facilitating the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Friedel-Crafts reactions, it activates the electrophile, making it more reactive towards the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but different reactivity.

    Trifluoromethanesulfonic acid: A stronger acid with different catalytic properties.

    Benzenesulfonic acid: Another sulfonic acid with aromatic properties, used in different types of reactions.

Uniqueness

Potassium methanetrisulfonate is unique due to its multiple sulfonate groups, which provide it with strong acidic properties and the ability to act as a versatile catalyst in various chemical reactions. Its potassium salt form also makes it more soluble in water, enhancing its applicability in aqueous reactions.

Properties

CAS No.

55110-91-3

Molecular Formula

CHK3O9S3

Molecular Weight

370.5 g/mol

IUPAC Name

tripotassium;methanetrisulfonate

InChI

InChI=1S/CH4O9S3.3K/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3

InChI Key

ZJLINEHWVFBHDT-UHFFFAOYSA-K

Canonical SMILES

C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+]

Origin of Product

United States

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